molecular formula C19H16N2 B1295079 N,N'-Diphenylbenzamidine CAS No. 2556-46-9

N,N'-Diphenylbenzamidine

Cat. No. B1295079
CAS RN: 2556-46-9
M. Wt: 272.3 g/mol
InChI Key: PMYWPCUIMGLRHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N,N’-Diphenylbenzamidine” is a chemical compound with the molecular formula C19H16N2 . It has a molecular weight of 272.3 g/mol . The IUPAC name for this compound is N, N '-diphenylbenzenecarboximidamide .


Synthesis Analysis

The synthesis of “N,N’-Diphenylbenzamidine” involves various reactions. For instance, the sequential reaction of ZnMe2 with N,N′-diphenylbenzamidine (= HAm 10), LiBut, and molecular oxygen affords various lithium triorganozincate species . The identity of these species depends upon the solvent conditions used .


Molecular Structure Analysis

The molecular structure of “N,N’-Diphenylbenzamidine” has been optimized using density functional theory at the B3LYP/6-31G (d) level . This structure is compared with the molecular structure in the solid state .


Chemical Reactions Analysis

“N,N’-Diphenylbenzamidine” is widely used as a ligand in metal complexes and can act as a bridging or a bidentate ligand . An important feature of many complexes with bridging bonding mode is metal-metal bond formation in dinuclear compounds .


Physical And Chemical Properties Analysis

“N,N’-Diphenylbenzamidine” has a molecular weight of 272.3 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 4 .

Safety and Hazards

“N,N’-Diphenylbenzamidine” should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin, eyes, or clothing. Use personal protective equipment and ensure adequate ventilation .

Future Directions

“N,N’-Diphenylbenzamidine” has potential applications in the field of chemistry, particularly in the synthesis of metal complexes . Its role in the formation of metal-metal bonds in dinuclear compounds suggests its potential use in the development of new materials and catalysts .

properties

IUPAC Name

N,N'-diphenylbenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2/c1-4-10-16(11-5-1)19(20-17-12-6-2-7-13-17)21-18-14-8-3-9-15-18/h1-15H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMYWPCUIMGLRHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NC2=CC=CC=C2)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40180254
Record name N,N'-Diphenylbenzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40180254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Diphenylbenzamidine

CAS RN

2556-46-9
Record name N,N′-Diphenylbenzamidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2556-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N'-Diphenylbenzamidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002556469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2556-46-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167272
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N'-Diphenylbenzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40180254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-diphenylbenzamidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.066
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N'-Diphenylbenzamidine
Reactant of Route 2
Reactant of Route 2
N,N'-Diphenylbenzamidine
Reactant of Route 3
Reactant of Route 3
N,N'-Diphenylbenzamidine
Reactant of Route 4
Reactant of Route 4
N,N'-Diphenylbenzamidine
Reactant of Route 5
Reactant of Route 5
N,N'-Diphenylbenzamidine
Reactant of Route 6
N,N'-Diphenylbenzamidine

Q & A

Q1: What is the molecular formula, weight, and structure of N,N'-Diphenylbenzamidine?

A1: N,N'-Diphenylbenzamidine has the molecular formula C19H16N2 and a molecular weight of 272.34 g/mol. Its structure features a central benzene ring with an amidine functional group (-C(NH)NH-) attached to it. Two phenyl groups are bonded to the nitrogen atoms of the amidine group.

Q2: What spectroscopic data is available for N,N'-Diphenylbenzamidine?

A2: Crystallographic studies reveal lengthened C=N bonds and shortened C-N bonds in the amidine group, indicating n-π conjugation. The secondary amino N atom and the phenyl substituent at the C=N double bond adopt an E configuration.

Q3: Is N,N'-Diphenylbenzamidine soluble in common organic solvents?

A3: Yes, HDPBA exhibits good solubility in various organic solvents, including chloroform, benzene, and toluene. This property makes it a suitable extractant for metal ions in analytical chemistry. , [https://www.semanticscholar.org/paper/d0aa46d4a9d7aa90fd661584113367393faeaa4a], [https://www.semanticscholar.org/paper/721e67b567c814eda315ee7cc2be7c2347b365ce], [https://www.semanticscholar.org/paper/2c97c879bddc8d74db9632887fcf2df1602de443], [https://www.semanticscholar.org/paper/2f62fa24b30105fa0abc446b4e0566073833be80]

Q4: What are the primary applications of N,N'-Diphenylbenzamidine in analytical chemistry?

A4: HDPBA is widely employed as a chelating agent for the extraction and spectrophotometric determination of various metal ions, including but not limited to antimony, arsenic, cadmium, chromium, lead, molybdenum, niobium, osmium, palladium, rhenium, tin, thallium, uranium, vanadium, and zinc.

Q5: How is N,N'-Diphenylbenzamidine used in spectrophotometric determination?

A5: HDPBA forms colored complexes with specific metal ions. These complexes are then extracted into an organic solvent, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the color is directly proportional to the concentration of the metal ion, allowing for quantitative analysis.

Q6: What factors influence the sensitivity and selectivity of N,N'-Diphenylbenzamidine-based analytical methods?

A6: Factors influencing sensitivity and selectivity include:

  • Structure of HDPBA derivatives: Modifications to the HDPBA structure can alter its affinity for specific metal ions.

Q7: Can you provide examples of how N,N'-Diphenylbenzamidine is used in environmental analysis?

A7: HDPBA has been successfully applied to determine trace amounts of metals in various environmental matrices:

  • Antimony and Thallium in Soil: HDPBA and surfactants were used to extract and preconcentrate Sb and Tl in soil samples for spectrophotometric determination.
  • Chromium in Waters: HDPBA allowed for speciation and determination of Cr(III) and Cr(VI) in water samples.
  • Various metals in industrial wastewater: HDPBA facilitated the analysis of As, Cr, and Sn in industrial wastewater. ,[https://www.semanticscholar.org/paper/2c97c879bddc8d74db9632887fcf2df1602de443], [https://www.semanticscholar.org/paper/2f62fa24b30105fa0abc446b4e0566073833be80], [https://www.semanticscholar.org/paper/a75520f0b08fc6f89a2b472edc5f8bf61e175d10]

Q8: How is N,N'-Diphenylbenzamidine synthesized?

A8: HDPBA can be synthesized by reacting benzoic acid with aniline in the presence of a dehydrating agent like polyphosphoric acid trimethylsilyl ester (PPSE). The reaction conditions can be modified to favor either the formation of the amide (benzanilide) or the amidine (HDPBA).

Q9: Can N,N'-Diphenylbenzamidine act as a ligand in organometallic chemistry?

A9: Yes, HDPBA can act as a chelating ligand in organometallic complexes. For example, it forms a monomeric complex with dimethylgallium, where HDPBA coordinates to the gallium center through both nitrogen atoms.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.